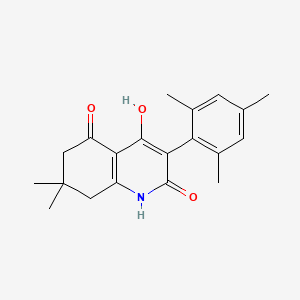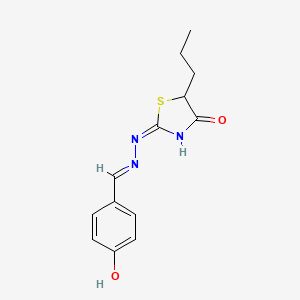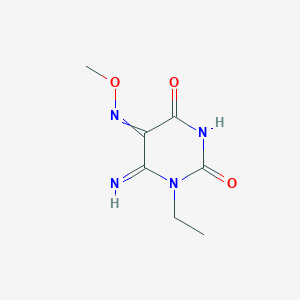![molecular formula C15H11Cl2N3O5 B15284784 N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B15284784.png)
N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2,4-dichlorophenoxyacetic acid is then acylated with 3-nitrobenzenecarboximidamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to its activity by interacting with specific enzymes or receptors.
類似化合物との比較
N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-Nitrobenzenecarboximidamide: A compound with similar nitro and amide functional groups.
N’-{[(4-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide: A structurally related compound with a methyl group instead of chlorine.
The uniqueness of N’-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide lies in its combination of dichlorophenoxy and nitrobenzene groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H11Cl2N3O5 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H11Cl2N3O5/c16-10-4-5-13(12(17)7-10)24-8-14(21)25-19-15(18)9-2-1-3-11(6-9)20(22)23/h1-7H,8H2,(H2,18,19) |
InChIキー |
VQEYVSCCZCMMLI-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15284715.png)
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-[(E)-1-phenylethylideneamino]oxyacetamide](/img/structure/B15284725.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B15284732.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)
![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)




![2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15284786.png)
